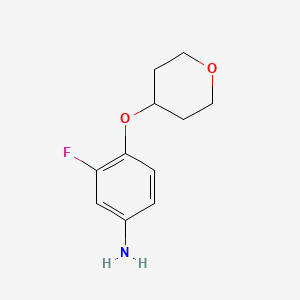

3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline

Vue d'ensemble

Description

“3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline” is a chemical compound with the IUPAC name [3-fluoro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl]methanamine . It has a molecular weight of 225.26 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16FNO2/c13-11-7-9(8-14)1-2-12(11)16-10-3-5-15-6-4-10/h1-2,7,10H,3-6,8,14H2 . This indicates that the compound has a fluorine atom attached to the third carbon of the phenyl ring, and a tetrahydropyran ring attached to the fourth carbon of the phenyl ring via an oxygen atom .Physical And Chemical Properties Analysis

This compound is a solid or liquid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Docking and QSAR Studies

Docking and quantitative structure–activity relationship (QSAR) studies have been conducted on derivatives similar to 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline, specifically targeting c-Met kinase inhibitors. These studies help in understanding the molecular orientations and active conformations that contribute to high inhibitory activity against c-Met kinase, a target for cancer therapy. The predictive models from these studies provide insights into the desirable molecular features for designing effective inhibitors (Caballero et al., 2011).

Antifungal and Antimicrobial Activity

Research into derivatives of this compound has shown potential in developing compounds with antifungal and antimicrobial activities. This is particularly relevant for the design and synthesis of new pharmaceutical agents that could combat resistant strains of fungi and bacteria. The design, synthesis, and in vitro evaluation of these compounds highlight their potential as leads for the development of new antifungal agents (Yuan et al., 2011).

HMG-CoA Reductase Inhibition

The synthesis of quinoline-based mevalonolactones derived from substituted anilines, including the chemical family of this compound, has demonstrated potent HMG-CoA reductase inhibitory activity. This is significant for the development of cholesterol-lowering drugs, indicating the potential of these compounds in treating hypercholesterolemia and related cardiovascular diseases (Zhao et al., 2009).

Fluorescence Quenching and Sensing Applications

The fluorescence quenching process of novel pyrazoline derivatives with aniline in various solvents has been investigated, demonstrating the potential of these compounds, including those related to this compound, in fluorescence-based sensing applications. These findings are particularly relevant for the development of new fluorescent probes and sensors for detecting specific chemicals or ions in biological and environmental samples (Bozkurt & Gul, 2019).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Mécanisme D'action

Target of Action

The primary target of 3-fluoro-4-(oxan-4-yloxy)aniline is c-Met kinase . c-Met is a receptor tyrosine kinase that is expressed in endothelial and epithelial cells . In normal cells, c-Met is activated by its ligand hepatocyte growth factor (HGF)/scatter factor .

Mode of Action

3-fluoro-4-(oxan-4-yloxy)aniline interacts with c-Met kinase, leading to the inhibition of the kinase’s activity . The compound’s interaction with c-Met kinase has been studied through docking, which helped to analyze the molecular features contributing to a high inhibitory activity .

Biochemical Pathways

The inhibition of c-Met kinase by 3-fluoro-4-(oxan-4-yloxy)aniline affects the downstream signaling pathways of c-Met, which are involved in cell growth, survival, and migration

Result of Action

The inhibition of c-Met kinase by 3-fluoro-4-(oxan-4-yloxy)aniline can lead to the suppression of cell growth, survival, and migration . .

Propriétés

IUPAC Name |

3-fluoro-4-(oxan-4-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVPPSMTYLRCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

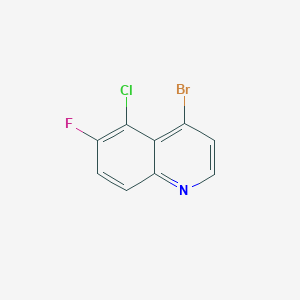

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1440857.png)

methanone hydrochloride](/img/structure/B1440858.png)

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440874.png)